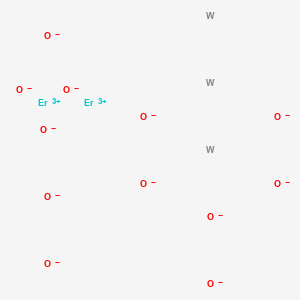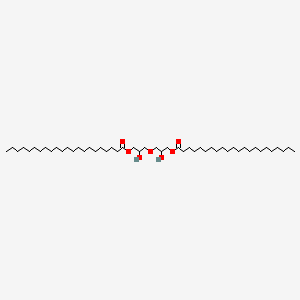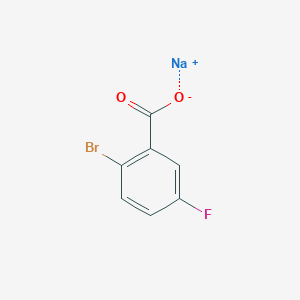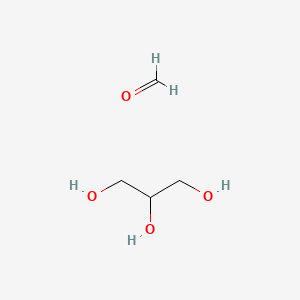
Formolglycerin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formolglycerin, also known as glycerol formal, is a chemical compound derived from the reaction of formaldehyde with glycerol. It is a colorless, odorless, and viscous liquid that is widely used in various industrial and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formolglycerin is synthesized through the reaction of formaldehyde with glycerol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the formaldehyde and glycerol molecules. The reaction conditions usually include a controlled temperature range and specific pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycerol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to promote the formation of this compound. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Formolglycerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield formic acid and glyceric acid, while reduction can produce glycerol and methanol.
Wissenschaftliche Forschungsanwendungen
Formolglycerin has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is used as a vehicle for drug delivery, particularly for water-insoluble drugs, due to its ability to solubilize these compounds.
Industry: this compound is utilized in the production of resins, plastics, and other polymeric materials. It also serves as an emulsifier and stabilizer in various formulations.
Wirkmechanismus
Formolglycerin is similar to other glycerol derivatives, such as glycerol and glycerol triacetate. it has unique properties that make it distinct:
Glycerol: While glycerol is a simple triol, this compound contains an acetal linkage, which imparts different chemical reactivity and solubility properties.
Glycerol Triacetate: Glycerol triacetate is another derivative of glycerol, but it has three acetate groups instead of the acetal linkage found in this compound. This difference in structure leads to variations in their physical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
- Glycerol
- Glycerol Triacetate
- Diethylene Glycol
- Propylene Glycol
Formolglycerin’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68442-91-1 |
|---|---|
Molekularformel |
C4H10O4 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
formaldehyde;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2 |
InChI-Schlüssel |
SZMNOLSLNRNAJC-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C(C(CO)O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


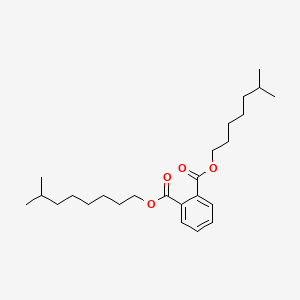
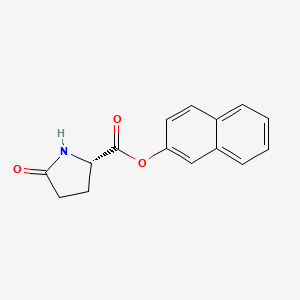
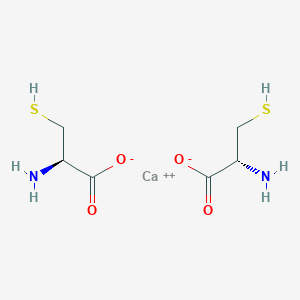
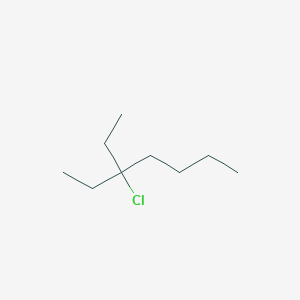
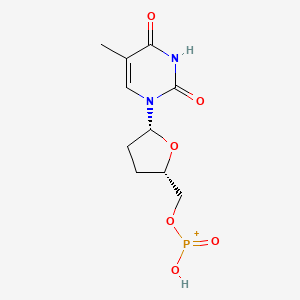
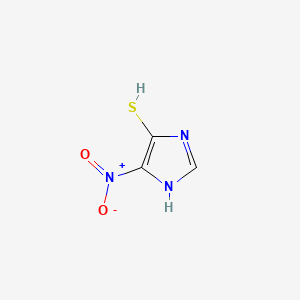
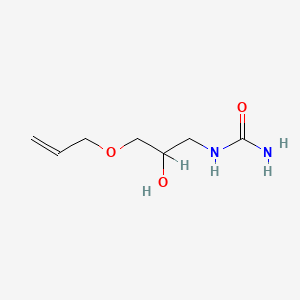
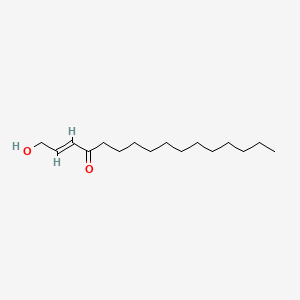
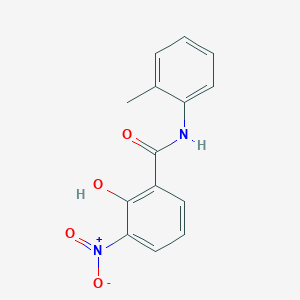
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
